molecular formula C22H26N5O5P B1676762 Motesanibdiphosphat CAS No. 857876-30-3

Motesanibdiphosphat

Katalognummer: B1676762
CAS-Nummer: 857876-30-3
Molekulargewicht: 471.4 g/mol
InChI-Schlüssel: UJMNMHXUOCSCFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Motesanib diphosphate is a highly selective oral inhibitor of the receptor tyrosine kinases . It primarily targets the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 , the platelet-derived growth factor receptor (PDGFR) , and the stem cell factor receptor (Kit) . These receptors play crucial roles in angiogenesis, a process vital for tumor growth and metastasis .

Mode of Action

Motesanib diphosphate acts as an antagonist of its target receptors . It is an ATP-competitive inhibitor of VEGFR1/2/3, with IC50 values of 2 nM, 3 nM, and 6 nM respectively . It also has similar activity against Kit, and is approximately 10-fold more selective for VEGFR than PDGFR and Ret .

Biochemical Pathways

Motesanib diphosphate affects multiple biochemical pathways due to its multi-targeted nature. By inhibiting VEGFR, PDGFR, and Kit, it disrupts the signaling pathways these receptors are involved in, thereby inhibiting angiogenesis . This results in the suppression of tumor growth and metastasis.

Pharmacokinetics

The pharmacokinetics of Motesanib diphosphate involves its absorption, distribution, metabolism, and excretion (ADME). It is orally bioavailable . Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of Motesanib, but the CYP2D6 and CYP1A isozymes also make minor contributions . In hepatocyte incubations, oxidative and conjugative pathways were observed for all species examined, and indoline N-glucuronidation was the dominant pathway .

Result of Action

The inhibition of angiogenesis by Motesanib diphosphate leads to a reduction in tumor growth and metastasis .

Safety and Hazards

Motesanib diphosphate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

  • "Motesanib Diphosphate in Progressive Differentiated Thyroid Cancer"
  • "Efficacy and safety of motesanib, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors"

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of motesanib diphosphate involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Indoline Core: The synthesis begins with the formation of the indoline core through a cyclization reaction.

    Functionalization of the Pyridine Ring: The pyridine ring is then functionalized with appropriate substituents to achieve the desired chemical structure.

    Coupling Reactions: The final steps involve coupling reactions to attach the pyridine and indoline moieties, followed by phosphorylation to obtain motesanib diphosphate.

Industrial Production Methods

Industrial production of motesanib diphosphate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Motesanib diphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidative metabolites.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can occur at specific positions on the molecule, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives with modified biological activities.

Vergleich Mit ähnlichen Verbindungen

Motesanib diphosphate is compared with other angiokinase inhibitors, such as:

    Bevacizumab: An antibody that targets vascular endothelial growth factor.

    Sunitinib: A small molecule inhibitor of multiple receptor tyrosine kinases.

    Sorafenib: Another multi-kinase inhibitor with activity against vascular endothelial growth factor receptors and other kinases.

Uniqueness

Motesanib diphosphate is unique in its ability to selectively inhibit multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. Its oral bioavailability and multi-targeted approach make it a promising candidate for cancer therapy, although clinical trials have shown mixed results regarding its efficacy .

Conclusion

Motesanib diphosphate is a significant compound in the field of cancer research due to its multi-targeted inhibition of angiogenesis-related receptors

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Motesanib diphosphate involves the condensation of two key intermediates, namely, 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)-N-methylpyridine-2-carboxamide and (2R,3S)-2-(2,4-difluorophenyl)-3-(4-methanesulfonylpiperazin-1-yl)butanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "4-chloro-3-trifluoromethylphenylamine", "4-nitrophenol", "N,N-dimethylformamide", "methyl iodide", "2-bromopyridine", "sodium hydride", "2,4-difluoroaniline", "piperazine", "methanesulfonyl chloride", "2,3-butanedione", "triethylamine", "sodium phosphate dibasic heptahydrate", "sodium phosphate monobasic monohydrate", "dichloromethane", "ethanol", "water" ], "Reaction": [ "4-chloro-3-trifluoromethylphenylamine is reacted with 4-nitrophenol in the presence of N,N-dimethylformamide to form 4-(4-nitrophenoxy)-3-trifluoromethylphenylamine.", "The nitro group in 4-(4-nitrophenoxy)-3-trifluoromethylphenylamine is reduced using methyl iodide and sodium hydride to form 4-(4-aminophenoxy)-3-trifluoromethylphenylamine.", "4-(4-aminophenoxy)-3-trifluoromethylphenylamine is then reacted with 2-bromopyridine in the presence of N,N-dimethylformamide to form 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)-N-methylpyridine-2-carboxamide.", "(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methanesulfonylpiperazin-1-yl)butanoic acid is prepared by reacting 2,4-difluoroaniline with piperazine in the presence of methanesulfonyl chloride, 2,3-butanedione, and triethylamine.", "The final step involves the condensation of 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)-N-methylpyridine-2-carboxamide with (2R,3S)-2-(2,4-difluorophenyl)-3-(4-methanesulfonylpiperazin-1-yl)butanoic acid in the presence of sodium phosphate dibasic heptahydrate, sodium phosphate monobasic monohydrate, dichloromethane, ethanol, and water to form Motesanib diphosphate." ] }

CAS-Nummer

857876-30-3

Molekularformel

C22H26N5O5P

Molekulargewicht

471.4 g/mol

IUPAC-Name

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid

InChI

InChI=1S/C22H23N5O.H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);(H3,1,2,3,4)

InChI-Schlüssel

UJMNMHXUOCSCFT-UHFFFAOYSA-N

SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O.OP(=O)(O)O

Kanonische SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AMG 706;  AMG706;  AMG706;  motesanib phosphate;  motesanib diphosphate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Motesanib diphosphate
Reactant of Route 2
Reactant of Route 2
Motesanib diphosphate
Reactant of Route 3
Reactant of Route 3
Motesanib diphosphate
Reactant of Route 4
Motesanib diphosphate
Reactant of Route 5
Motesanib diphosphate
Reactant of Route 6
Motesanib diphosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.